5-Iodo-4-methoxypyridin-2-amine
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Overview
Description
5-Iodo-4-methoxypyridin-2-amine is a chemical compound with the molecular formula C6H7IN2O . It has a molecular weight of 250.04 . This compound is used as a building block in various chemical syntheses .
Molecular Structure Analysis
The molecular structure of 5-Iodo-4-methoxypyridin-2-amine consists of an iodine atom and a methoxy group attached to a pyridin-2-amine core . The exact 3D structure visualization is not available in the search results.Physical And Chemical Properties Analysis
5-Iodo-4-methoxypyridin-2-amine has a number of physical and chemical properties. It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It is soluble in water with a solubility of 0.828 mg/ml .Scientific Research Applications
Nucleophilic Amination of Methoxypyridines : A study by Pang, Kaga, & Chiba (2018) developed a new protocol for the nucleophilic amination of methoxypyridines, including derivatives of 5-Iodo-4-methoxypyridin-2-amine, using sodium hydride in the presence of lithium iodide. This method provides concise access to various aminopyridines of potential medicinal interest.
Functionalization via Palladium-catalysed Aminocarbonylation : Takács et al. (2012) conducted research on the functionalization of the pyridazin-3(2H)-one ring through palladium-catalysed aminocarbonylation, which included derivatives of 5-Iodo-4-methoxypyridin-2-amine. The iodo derivative afforded amides with complete conversion and high yields, indicating its utility in chemical synthesis (Takács et al., 2012).
Demethylation-Annulation in Synthesis of Furan-fused Heterocycles : Research by Conreaux et al. (2008) demonstrated the use of various 3-iodo-4-methoxypyridin-2-ones in the synthesis of furan-fused heterocycles through sequential coupling, dealkylation, and annulation reactions. This showcases the role of 5-Iodo-4-methoxypyridin-2-amine in the efficient synthesis of complex organic compounds (Conreaux et al., 2008).
IBX in Oxidation of Amino Alcohols : A study on 2-Iodoxybenzoic acid (IBX) highlighted its use in the oxidation of amino alcohols to amino carbonyl compounds. This study suggests the potential application of 5-Iodo-4-methoxypyridin-2-amine in IBX-mediated transformations for the construction of diverse heterocyclic systems (Nair, 2020).
Formation of Imino Macrocycles in Water : Saggiomo & Lüning (2008) found that imines generated from 4-methoxypyridine-2,6-dicarbaldehyde, related to 5-Iodo-4-methoxypyridin-2-amine, show remarkable stability in water. This research provides insights into the stability and synthesis of macrocyclic compounds in aqueous environments (Saggiomo & Lüning, 2008).
Safety And Hazards
properties
IUPAC Name |
5-iodo-4-methoxypyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGWTCVCNBZBHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1I)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-4-methoxypyridin-2-amine |
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